6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine
Description
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 6 and a cyclohexyl group at position 1. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The cyclohexyl group confers steric bulk and lipophilicity, influencing solubility and pharmacokinetic properties. Chlorine at position 6 enhances electrophilicity, making it a versatile intermediate for further functionalization .

Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN4 |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
6-chloro-1-cyclohexylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h6-7,9H,1-5H2 |
InChI Key |
FJVMBXSJJQTXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis methods for related compounds involve continuous flow processes, which can be adapted for large-scale production. These methods often use metalation/formylation sequences with bases like i-Pr2NMgCl·LiCl (MgDA) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Cyclization Reactions: Formation of additional rings can enhance the compound’s stability and activity.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Cancer Research
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its role as a kinase inhibitor. Kinases are critical in cell signaling pathways that regulate cell proliferation and survival, making them valuable targets in cancer therapy.
- Epidermal Growth Factor Receptor Inhibition : Research indicates that derivatives of this compound can selectively inhibit epidermal growth factor receptors (EGFR), which are often overexpressed in various tumors. For instance, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR, showcasing potent inhibitory activity against cancer cell lines such as A549 and HCT-116 .
Antiparasitic Activity
The compound has also been explored for its efficacy against visceral leishmaniasis, a disease caused by protozoan parasites. A study highlighted the optimization of related pyrazolo[3,4-d]pyrimidine scaffolds that exhibited oral efficacy in mouse models . This suggests potential for developing new treatments for parasitic infections.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : Initial reactions involve the condensation of suitable precursors to form the bicyclic structure.
- Chlorination and Cyclohexyl Substitution : Subsequent steps introduce the chlorine atom and cyclohexyl group through halogenation and nucleophilic substitution reactions.
These methods allow for the efficient production of high-purity compounds suitable for biological testing .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 4-Chloro-6-(trifluoromethyl)pyrimidine | Contains chloro and trifluoromethyl groups | Lacks cyclohexyl group |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Similar core structure | Does not have cyclohexyl or trifluoromethyl groups |
| Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives | Similar bicyclic structure | Varies in halogen substitutions |
The unique combination of the cyclohexyl group and chlorine substitution in this compound imparts distinct steric and electronic properties that enhance its binding affinity to specific targets compared to other compounds within the same class .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives in preclinical settings:
- EGFR Inhibition Study : In vitro assays demonstrated that certain derivatives significantly inhibited tumor cell proliferation in models expressing mutant EGFR variants .
- Leishmaniasis Treatment Development : Optimized derivatives showed promising results in mouse models for visceral leishmaniasis, indicating potential clinical applications .
Mechanism of Action
The mechanism of action of 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell growth and proliferation. This inhibition is achieved through essential hydrogen bonding interactions within the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Electronic Differences
Key structural variations among pyrazolo[3,4-d]pyrimidines arise from substituents at positions 1, 4, and 6. These modifications impact electronic properties, steric hindrance, and biological activity.
Table 1: Structural Comparison of Selected Analogs
Key Research Findings
- Electronic Effects : Chlorine at position 6 withdraws electron density, polarizing the pyrimidine ring and enhancing reactivity toward nucleophilic substitution.
Biological Activity
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1443287-89-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to explore its biological activity, particularly focusing on its potential as an antimicrobial and anticancer agent.
Biological Activity Overview
Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in antibacterial and anticancer applications.
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives containing similar pyrazolo[3,4-d]pyrimidine structures exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .
Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 6-Chloro Derivative | MRSA | 0.25 |
| Other Derivative | E. coli | 0.5 |
| Other Derivative | Pseudomonas aeruginosa | 0.75 |
Anticancer Activity
In terms of anticancer potential, compounds related to pyrazolo[3,4-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a derivative with similar structural characteristics demonstrated significant growth inhibition in HeLa and HepG2 cell lines with IC50 values of approximately 49.85 µM .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related Compound | HeLa | 49.85 |
| Related Compound | HepG2 | 54.25 |
| Related Compound | A549 | <0.95 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : Some studies suggest that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation .
- Disruption of Microtubule Dynamics : Certain derivatives have been shown to bind to tubulin, causing microtubule disassembly which is critical for cancer cell division .
Case Study 1: Antibacterial Efficacy
A series of experiments conducted on MRSA strains demonstrated that modifications at the N1 position of the pyrazolo ring significantly enhanced antibacterial activity. The introduction of electron-withdrawing groups increased the potency against resistant strains .
Case Study 2: Anticancer Evaluation
In a comparative study involving several cancer cell lines, compounds derived from pyrazolo[3,4-d]pyrimidines were screened for their ability to induce apoptosis and inhibit tumor growth. Notably, compounds with methyl or methoxy substituents displayed superior anticancer properties compared to their unsubstituted counterparts .
Q & A
Q. Basic Research Focus
- Low solubility : Use mixed solvents (e.g., ethanol:water 3:1) for recrystallization .
- Byproduct contamination : Silica gel chromatography with gradient elution (hexane:ethyl acetate) removes unreacted starting materials .
- Hygroscopicity : Dry products under vacuum (<1 mmHg) with desiccants (P2O5) .
How do substituents at the 1- and 4-positions influence pharmacokinetic properties?
Q. Advanced Research Focus
- 1-Position (cyclohexyl vs. methyl) : Cyclohexyl enhances lipophilicity (logP >3), improving blood-brain barrier penetration but reducing aqueous solubility .
- 4-Position (amine vs. chloride) : Amine groups facilitate hydrogen bonding with target proteins, increasing affinity but requiring prodrug strategies to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
